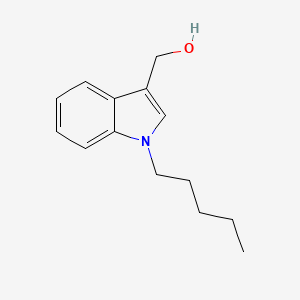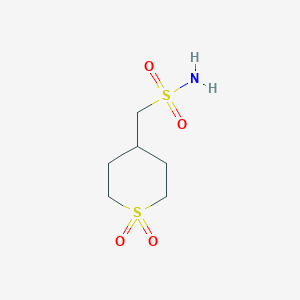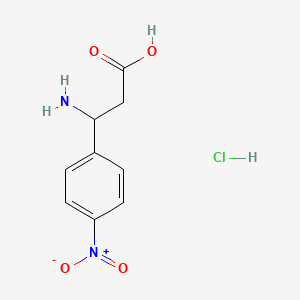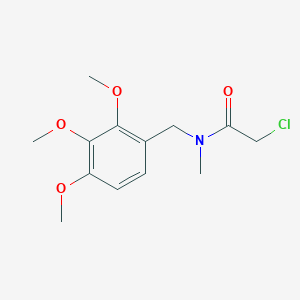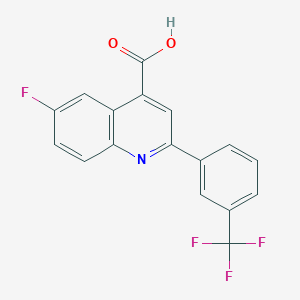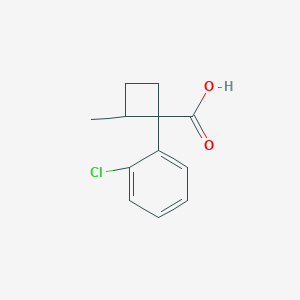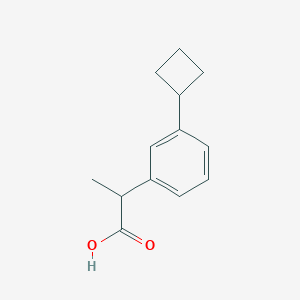
2-(3-Cyclobutylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Cyclobutylphenyl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclobutyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclobutylphenyl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another method involves the acylation of appropriately substituted aryl compounds, followed by cyclization and hydrolysis steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Cyclobutylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce cyclobutyl alcohols.
Wissenschaftliche Forschungsanwendungen
2-(3-Cyclobutylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(3-Cyclobutylphenyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-Propionic Acid: Known for its neuroprotective properties and potential therapeutic applications in migraine treatment.
3-Phenylpropionic Acid: Used in various industrial applications and as a precursor in organic synthesis.
Uniqueness
2-(3-Cyclobutylphenyl)propanoic acid is unique due to its cyclobutyl group, which imparts distinct structural and chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C13H16O2 |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
2-(3-cyclobutylphenyl)propanoic acid |
InChI |
InChI=1S/C13H16O2/c1-9(13(14)15)11-6-3-7-12(8-11)10-4-2-5-10/h3,6-10H,2,4-5H2,1H3,(H,14,15) |
InChI-Schlüssel |
PMSGCYPCJSXXPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC(=C1)C2CCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



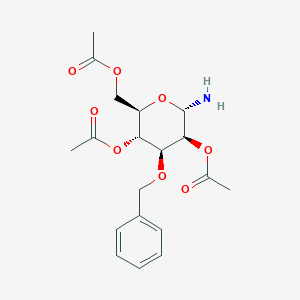

![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol](/img/structure/B13078569.png)
